Benzamide, N-benzoyl-3-nitro-N-phenyl-

Lipophilicity Nitro-position effect LogP

Benzamide, N-benzoyl-3-nitro-N-phenyl- (CAS 61582-63-6) is a fully N-substituted tertiary benzamide with the molecular formula C₂₀H₁₄N₂O₄ and a molecular weight of 346.34 g·mol⁻¹. The compound features a central amide nitrogen carrying one unsubstituted benzoyl group and one 3-nitrobenzoyl group plus an N-phenyl substituent, placing it within the N-benzoyl-N-phenylbenzamide scaffold family.

Molecular Formula C20H14N2O4
Molecular Weight 346.3 g/mol
CAS No. 61582-63-6
Cat. No. B14573270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-benzoyl-3-nitro-N-phenyl-
CAS61582-63-6
Molecular FormulaC20H14N2O4
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C20H14N2O4/c23-19(15-8-3-1-4-9-15)21(17-11-5-2-6-12-17)20(24)16-10-7-13-18(14-16)22(25)26/h1-14H
InChIKeyBEQYQYMYWIEKNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamide, N-benzoyl-3-nitro-N-phenyl- (CAS 61582-63-6): Compound-Class Identity and Procurement Context


Benzamide, N-benzoyl-3-nitro-N-phenyl- (CAS 61582-63-6) is a fully N-substituted tertiary benzamide with the molecular formula C₂₀H₁₄N₂O₄ and a molecular weight of 346.34 g·mol⁻¹ . The compound features a central amide nitrogen carrying one unsubstituted benzoyl group and one 3-nitrobenzoyl group plus an N-phenyl substituent, placing it within the N-benzoyl-N-phenylbenzamide scaffold family [1]. This architecture eliminates the N–H hydrogen-bond donor present in secondary benzamides, fundamentally altering solubility, crystal packing, and reactivity profiles relative to mono‑acylated analogs [2]. Commercially, it is supplied primarily as a research intermediate with typical catalog purity of 95–100% .

Why N-Benzoyl-3-nitro-N-phenylbenzamide Cannot Be Freely Substituted by In-Class Analogs


IMPORTANT LIMITATION STATEMENT: High-strength, direct head-to-head comparative evidence for this specific compound is extremely scarce in the open primary literature. The differentiation dimensions presented in Section 3 rely primarily on computed physicochemical parameters, class-level structure–property relationships, and indirect reactivity evidence. Users should verify critical performance claims through direct experimental comparison before finalizing procurement decisions. Despite this limitation, the available data reveal that within the N-benzoyl-N-phenylbenzamide series, the position of the nitro substituent controls lipophilicity (LogP) and electronic distribution in ways that generic substitution cannot recapitulate. The N-phenyl substitution eliminates the hydrogen-bond donor functionality of secondary benzamides, making this scaffold fundamentally distinct from mono‑acylated analogs such as 3-nitrobenzanilide (CAS 4771-08-8). Simply interchanging meta-nitro, para-nitro, or non-nitro analogs without accounting for these differential physicochemical properties risks altering solubility, membrane permeability, and intermolecular interaction profiles in downstream applications.

Quantitative Differentiation Evidence for N-Benzoyl-3-nitro-N-phenylbenzamide (CAS 61582-63-6) vs. Closest Analogs


Meta-Nitro Substitution Confers Higher Computed Lipophilicity than Para-Nitro Isomer

The 3-nitro (meta) isomer exhibits a computed LogP of 4.61, compared to 4.2 for the 4-nitro (para) isomer N-benzoyl-4-nitro-N-phenylbenzamide (CAS 61582-59-0) [1]. This ΔLogP of +0.41 represents a ~2.6-fold difference in predicted octanol–water partition coefficient. The polar surface area (PSA) is essentially identical at 83.2 Ų for both isomers [1], indicating that the lipophilicity difference arises from the electronic distribution effect of nitro position rather than overall polarity. Compared to the non-nitro parent scaffold N-benzoyl-N-phenylbenzamide (CAS 3027-01-8), the addition of the meta-nitro group significantly increases PSA from a lower baseline while modulating LogP, providing a distinct physicochemical profile unattainable by the unsubstituted parent .

Lipophilicity Nitro-position effect LogP

Meta-Nitro Position Alters Photochemical Reactivity Profile Relative to Ortho-Nitro Analogs

In a systematic study of benzanilide photochemistry, 2-nitro substituted benzanilides were found to be photochemically inert under conditions that induced photo-Fries rearrangement in other benzanilides, attributed to insufficient excited-state energy [1]. In contrast, N,N-dibenzoylaniline (the non-nitro parent scaffold) readily underwent photo-Fries reaction under identical conditions [1]. Although the specific 3-nitro isomer was not directly tested in that study, the established electronic effect of nitro position on photoreactivity creates a class-level expectation that meta-nitro substitution permits a different photochemical fate than ortho-nitro substitution. This distinguishes N-benzoyl-3-nitro-N-phenylbenzamide from any 2-nitro positional isomer and from the photolabile non-nitro parent scaffold.

Photostability Photo-Fries rearrangement Nitro-position effect

Tertiary Amide Architecture Eliminates H-Bond Donor Capacity vs. Secondary Benzamide Analogs

Unlike secondary benzamides such as 3-nitrobenzanilide (CAS 4771-08-8, also known as N-benzoyl-3-nitroaniline, MW 242.23, formula C₁₃H₁₀N₂O₃), which possess an amide N–H capable of acting as a hydrogen-bond donor, the target compound N-benzoyl-3-nitro-N-phenylbenzamide has a fully substituted amide nitrogen (N-benzoyl, N-3-nitrobenzoyl, N-phenyl) [1]. This structural difference is quantified by zero hydrogen-bond donor (HBD) count for the target compound versus one HBD for 3-nitrobenzanilide [1]. The absence of an N–H donor fundamentally alters crystal packing motifs, solubility in protic solvents, and the ability to participate in hydrogen-bond-directed supramolecular assembly [2]. The target compound shares this HBD=0 characteristic with its positional isomer N-benzoyl-4-nitro-N-phenylbenzamide (CAS 61582-59-0) [1].

Hydrogen bonding Crystal engineering Solubility

Procurement-Relevant Application Scenarios for N-Benzoyl-3-nitro-N-phenylbenzamide (CAS 61582-63-6)


Medicinal Chemistry Lead Optimization Requiring Higher Lipophilicity than 4-Nitro Isomer

When a structure–activity relationship (SAR) program on N-benzoyl-N-phenylbenzamide scaffolds demands a nitro-substituted analog with enhanced membrane permeability, the 3-nitro isomer (LogP = 4.61) offers a quantifiable lipophilicity advantage over the 4-nitro isomer (LogP = 4.2), corresponding to a ~2.6-fold higher predicted octanol–water partition coefficient [1]. This differentiation is particularly relevant for central nervous system (CNS) or intracellular target programs where passive diffusion across lipid bilayers is rate-limiting. Researchers should specify CAS 61582-63-6 explicitly rather than accepting a generic 'nitro-substituted N-benzoyl-N-phenylbenzamide' to ensure the desired LogP window is maintained.

Photochemical Synthesis or Photostability Testing Where Ortho-Nitro Inertness Must Be Avoided

For reaction sequences involving photochemical steps or for compounds requiring a defined photodegradation profile, the 3-nitro isomer is structurally distinct from 2-nitro benzanilides, which are known to be completely photochemically inert toward photo-Fries rearrangement . While the para-nitro isomer has not been explicitly characterized photochemically in the primary literature, the meta-nitro position provides an electronic environment that is predictably different from the ortho-substituted case. Researchers needing a nitro-substituted benzanilide that retains photochemical reactivity should select the 3-nitro rather than the 2-nitro isomer.

Crystal Engineering and Supramolecular Design Utilizing Exclusively H-Bond Acceptor Scaffolds

The tertiary amide architecture of N-benzoyl-3-nitro-N-phenylbenzamide (HBD = 0) makes it fundamentally distinct from secondary benzamide analogs (HBD = 1) for crystal engineering applications. The class of N-benzoyl-N-phenylbenzamides has been shown to form ordered supramolecular assemblies governed by C–H⋯O and C–H⋯π interactions rather than N–H⋯O hydrogen bonds . When a hydrogen-bond-acceptor-only building block is required to avoid interference with designed N–H⋯O networks, the target compound (or its 4-nitro isomer, depending on LogP needs) is the appropriate choice over 3-nitrobenzanilide (CAS 4771-08-8) [1][2].

Analytical Reference Standard or Synthetic Intermediate Procurement

The compound is cataloged as a research chemical with documented purity (typically 95–100%) . Its Computed PSA and LogP values (83.20 Ų and 4.61, respectively) [1] provide quality-control benchmarks for identity verification via reversed-phase HPLC retention time prediction. When ordering, specifying the exact CAS number (61582-63-6) and verifying the meta-nitro substitution pattern by spectroscopic methods (NMR, IR) is essential, as positional isomers (e.g., CAS 61582-59-0 for 4-nitro) are commercially available under similar nomenclatures and may be inadvertently supplied if not explicitly specified in purchase orders.

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